molecular formula C19H18F3NO2 B1327243 2-Morpholinomethyl-4'-trifluoromethylbenzophenone CAS No. 898750-83-9

2-Morpholinomethyl-4'-trifluoromethylbenzophenone

Cat. No.: B1327243
CAS No.: 898750-83-9
M. Wt: 349.3 g/mol
InChI Key: AKBPEVTZTOSSFN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholinomethyl-4’-trifluoromethylbenzophenone typically involves the reaction of 4’-trifluoromethylbenzophenone with morpholine in the presence of a suitable catalyst . The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are often employed to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-Morpholinomethyl-4’-trifluoromethylbenzophenone may involve large-scale batch or continuous flow processes. The reaction parameters are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Morpholinomethyl-4’-trifluoromethylbenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

2-Morpholinomethyl-4’-trifluoromethylbenzophenone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Morpholinomethyl-4’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound’s morpholine ring and trifluoromethyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4’-Trifluoromethylbenzophenone: Lacks the morpholine ring, resulting in different chemical properties.

    2-Morpholinomethylbenzophenone: Lacks the trifluoromethyl group, affecting its reactivity and applications.

Uniqueness

2-Morpholinomethyl-4’-trifluoromethylbenzophenone is unique due to the presence of both the morpholine ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[2-(morpholin-4-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO2/c20-19(21,22)16-7-5-14(6-8-16)18(24)17-4-2-1-3-15(17)13-23-9-11-25-12-10-23/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBPEVTZTOSSFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643552
Record name {2-[(Morpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-83-9
Record name {2-[(Morpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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